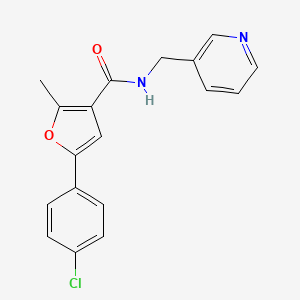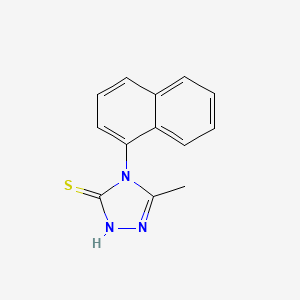![molecular formula C18H24N2O2 B4673155 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4673155.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a synthetic compound that has been shown to have potential anti-cancer activity and has been the subject of intense research in recent years.
Mécanisme D'action
CX-5461 inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the disruption of ribosome biogenesis, which is a critical process for cell growth and proliferation. This disruption results in the activation of the p53 pathway, leading to DNA damage and cell death.
Biochemical and physiological effects:
CX-5461 has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been found to inhibit tumor growth in preclinical studies. CX-5461 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of CX-5461 for lab experiments include its selectivity for cancer cells, its ability to induce DNA damage and cell cycle arrest, and its minimal toxicity in normal cells. However, the limitations of CX-5461 include its complex synthesis process and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on CX-5461. These include:
1. Further preclinical studies to investigate the anti-cancer activity of CX-5461 in different cancer types.
2. Clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.
3. Development of new synthesis methods for CX-5461 to improve its availability and reduce its cost.
4. Investigation of the mechanism of action of CX-5461 to better understand its anti-cancer activity.
5. Development of combination therapies that include CX-5461 to enhance its anti-cancer activity.
Conclusion:
CX-5461 is a promising candidate for cancer therapy due to its selective targeting of cancer cells and minimal toxicity in normal cells. Its ability to induce DNA damage and cell cycle arrest in cancer cells makes it a potential treatment for many cancer types. Further research is needed to fully understand the mechanism of action of CX-5461 and to evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
CX-5461 has been shown to have potential anti-cancer activity in preclinical studies. It has been found to selectively target cancer cells that have defects in the p53 pathway, which is a common characteristic of many cancer types. CX-5461 has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-8-9-16(12-14(13)2)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFCULQQUQSIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)
![3-cyclopropyl-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4673081.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4673088.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4673100.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)

![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)

![2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B4673141.png)

![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4673153.png)
![methyl 5-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4673159.png)
![2,3-bis[4-(phenylethynyl)phenyl]-6-quinoxalinecarboxylic acid](/img/structure/B4673173.png)